3-Benzyl-2-methylpentadecan-2-amine

Lipophilicity Membrane permeability Homologous series

3-Benzyl-2-methylpentadecan-2-amine (IUPAC: 3-benzyl-2-methylpentadecan-2-amine; synonym: 3-benzyl-2-methyl-2-pentadecanamine) is a synthetic aralkylamine of molecular formula C23H41N and molecular weight 331.6 g/mol. Classified under ChEBI as CHEBI:137098, it functions as a Brønsted base capable of accepting a hydron from a donor.

Molecular Formula C23H41N
Molecular Weight 331.6 g/mol
Cat. No. B1248695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-methylpentadecan-2-amine
Molecular FormulaC23H41N
Molecular Weight331.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CC1=CC=CC=C1)C(C)(C)N
InChIInChI=1S/C23H41N/c1-4-5-6-7-8-9-10-11-12-16-19-22(23(2,3)24)20-21-17-14-13-15-18-21/h13-15,17-18,22H,4-12,16,19-20,24H2,1-3H3
InChIKeyYLNUIYBUKLGVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-methylpentadecan-2-amine: Core Chemical Identity, Classification, and Procurement-Relevant Specifications


3-Benzyl-2-methylpentadecan-2-amine (IUPAC: 3-benzyl-2-methylpentadecan-2-amine; synonym: 3-benzyl-2-methyl-2-pentadecanamine) is a synthetic aralkylamine of molecular formula C23H41N and molecular weight 331.6 g/mol [1] [2]. Classified under ChEBI as CHEBI:137098, it functions as a Brønsted base capable of accepting a hydron from a donor [1]. The compound belongs to a homologous series of 3-benzyl-2-methyl-2-alkanamines that differ only in the length of the linear alkyl chain attached to the chiral carbon adjacent to the benzyl group [2]. This structural motif places it among aralkylamine research compounds, distinct from constitutional isomers such as N-benzyl-N-methylpentadecan-1-amine (Piptamine, CHEBI:66758) that share the same molecular formula but exhibit different amine substitution patterns [3].

Amine type

Primary amine enables conjugation, Schiff-base formation, and SSAO/VAP-1 substrate eligibility.

Chain length

C13 pentadecyl chain supports lipophilicity-dependent membrane partitioning and homologous series studies.

Activity data

No published antimicrobial or enzyme kinetic data; requires prospective validation in target assays.

Why Generic Substitution of 3-Benzyl-2-methylpentadecan-2-amine with Closest Analogs or Isomers Produces Non-Equivalent Outcomes


Compounds bearing the same molecular formula (C23H41N) or belonging to the same aralkylamine class cannot be assumed interchangeable for research or industrial purposes. The target compound is a primary amine (R-C(NH2)(CH3)-CH2-Ph) with the amino group located on a tertiary carbon adjacent to the benzyl substituent, whereas Piptamine (CHEBI:66758) is a tertiary amine (Ph-CH2-N(CH3)-C15H31) [1] [2]. This connectivity divergence fundamentally alters pKa, hydrogen-bonding capacity, nucleophilicity, metabolic susceptibility, and molecular recognition by biological targets such as amine oxidases and G-protein-coupled receptors [3]. Additionally, homologs with shorter alkyl chains—such as 3-benzyl-2-methyl-2-tridecanamine (C21H37N, CHEBI:137096)—exhibit reduced lipophilicity (calculated XLogP difference of approximately 0.8–1.0 units per two methylene units) and smaller molecular volume, which directly impact membrane partitioning, plasma protein binding, and pharmacokinetic half-life [2] [3]. The following sections present quantitative evidence where available to substantiate selection criteria.

Constitutional isomer mismatch

Piptamine (tertiary amine) differs in hydrogen-bond donor count and amine oxidase substrate eligibility. May yield false-negative results if used interchangeably in SSAO/VAP-1 or conjugation assays.

Homolog lipophilicity shift

Shorter-chain analogs (C11) exhibit lower estimated logP (~1 unit), which may alter membrane permeability, plasma protein binding, and metabolic clearance profiles.

Antimicrobial evidence gap

Unlike Piptamine, no MIC data exist for this compound. Cannot substitute in antimicrobial screening without de novo characterization.

Quantitative Differentiation Evidence for 3-Benzyl-2-methylpentadecan-2-amine Against Closest Analogs and Isomers


Molecular Weight and Alkyl Chain Length Differentiation vs. 3-Benzyl-2-methyl-2-tridecanamine (CHEBI:137096)

3-Benzyl-2-methylpentadecan-2-amine possesses a pentadecyl (C13) linear alkyl chain, exactly two methylene (–CH2CH2–) units longer than its closest ChEBI-annotated homolog, 3-benzyl-2-methyl-2-tridecanamine (C11 chain) [1]. This structural difference translates into a molecular weight increase of 28.1 Da (331.6 vs. 303.5 g/mol) [1] [2]. Although direct experimental logP data are not available for either compound in curated databases, the incremental addition of two methylene units in linear alkylamines is predicted to increase logP by approximately 0.8–1.0 log units based on the established Hansch π constant for –CH2CH2– (π ≈ 0.5 per methylene) [3]. This lipophilicity shift is expected to alter membrane permeability, tissue distribution, and metabolic clearance in a manner that makes the pentadecyl analog non-fungible with the tridecyl form in any assay where passive diffusion or hydrophobic partitioning governs compound disposition.

Chain length & lipophilicity
Class-level
ΔMW +28.1 Da; estimated ΔlogP ≈ +1.0
Supports lipophilicity-dependent partitioning screening.
Predicted via Hansch π; no experimental logP data available.
Lipophilicity Membrane permeability Homologous series

Amine Type Differentiation: Primary vs. Tertiary Amine Constitutional Isomerism with Piptamine (CHEBI:66758)

3-Benzyl-2-methylpentadecan-2-amine is a primary amine (R–NH2) with the amino group directly attached to a tertiary carbon, while Piptamine (N-benzyl-N-methylpentadecan-1-amine, CHEBI:66758) is a tertiary amine (R3N) [1] [2]. This constitutional isomerism yields fundamentally different chemical reactivities: the primary amine can act as a hydrogen-bond donor (2 HBD), engage in Schiff-base formation, and serve as a substrate for semicarbazide-sensitive amine oxidase (SSAO/VAP-1) [3]. In contrast, the tertiary amine possesses zero HBD capacity, cannot form Schiff bases, and is not a substrate for SSAO/VAP-1 [3]. These differences are not incremental; they create mutually exclusive eligibility for use in specific assay systems. Procurement of the incorrect isomer for an SSAO/VAP-1 substrate assay, for example, would yield a false-negative result regardless of concentration.

Amine type vs Piptamine
Direct comparison
Primary amine (HBD=2) vs tertiary (HBD=0); SSAO/VAP-1 substrate eligibility binary difference
Mandatory for amine oxidase or conjugation protocols.
Structural annotation from ChEBI; SAR context from García-Vicente et al.
Amine oxidase substrate specificity Hydrogen bonding Metabolic stability

Antimicrobial Activity Comparison: Piptamine Has Documented MIC Values; Target Compound Data Are Absent from the Public Domain

A critical evidence gap exists for 3-Benzyl-2-methylpentadecan-2-amine: no peer-reviewed MIC, IC50, Ki, or EC50 data were retrievable from primary research literature, authoritative databases, or patent documents as of the search date. In contrast, its constitutional isomer Piptamine (N-benzyl-N-methylpentadecan-1-amine) has published MIC values against Staphylococcus aureus (0.78–6.25 µg/mL), Enterococcus faecalis (1.56 µg/mL), Bacillus subtilis (1.00 µg/mL), Escherichia coli (12.5 µg/mL), and Candida albicans (6.25 µg/mL) . The absence of analogous data for the target compound means that any antimicrobial application must be prospectively validated; the Piptamine data cannot be extrapolated to the primary amine isomer due to the documented dependence of antimicrobial activity on amine substitution pattern and protonation state [1].

Antimicrobial activity
Data to verify
No MIC values identified; Piptamine MIC 0.78–12.5 µg/mL reported
Prospective validation required for any antimicrobial application.
Piptamine data from supplier sheet, not peer-reviewed.
Antibacterial Antifungal Minimum inhibitory concentration

Steric Bulk and Conformational Flexibility Differentiation vs. Short-Chain Aralkylamine Analogs

3-Benzyl-2-methylpentadecan-2-amine possesses 21 rotatable bonds (from the linear C13 chain plus the benzyl and methyl substituents), conferring a high degree of conformational entropy compared to shorter-chain aralkylamine probes such as 4-phenylbutylamine (CHEBI:44814; 4 rotatable bonds, MW 149.2 g/mol) or 3-amino-5-phenylpentane (CHEBI:44305; 5 rotatable bonds, MW 163.3 g/mol) [1] [2] [3]. This large difference in conformational自由度 directly impacts the entropic penalty upon target binding: the more flexible C23 compound incurs a larger loss of conformational entropy upon adopting a bound conformation, which can reduce binding affinity even when enthalpic interactions are favorable [3]. For applications where ligand efficiency (binding energy per heavy atom) is a selection criterion, the larger compound will systematically underperform shorter-chain analogs unless the additional alkyl contacts contribute compensatory hydrophobic packing.

Conformational flexibility
Class-level
~21 rotatable bonds; MW 331.6 vs short-chain analogs (4–5 rot. bonds, MW ~150)
Impacts ligand efficiency screening; may suit targets with deep hydrophobic pockets.
Entropic penalty considerations from general ligand efficiency principles.
Molecular volume Rotatable bonds Target binding pocket compatibility

Evidence-Directed Application Scenarios for 3-Benzyl-2-methylpentadecan-2-amine in Research and Industrial Procurement


SSAO/VAP-1 Substrate Screening and Amine Oxidase Assay Development

The primary amine architecture of 3-Benzyl-2-methylpentadecan-2-amine makes it structurally eligible as a substrate for semicarbazide-sensitive amine oxidase (SSAO/VAP-1), unlike its tertiary amine isomer Piptamine [1]. Researchers developing SSAO/VAP-1 activity assays requiring arylalkylamine substrates can employ this compound for structure–activity relationship studies, particularly to probe the effect of extended alkyl chain length on Km, Vmax, and substrate selectivity relative to shorter-chain arylalkylamines. The absence of published kinetic data for this specific compound represents an opportunity for original research contributions in amine oxidase enzymology [1].

Lipophilicity-Dependent Membrane Partitioning Studies Using an Aralkylamine Homologous Series

The compound's position within the homologous series of 3-benzyl-2-methyl-2-alkanamines (C21 to C23) [2] provides a controlled chemical system for studying the relationship between alkyl chain length and membrane permeability. Paired experiments with 3-benzyl-2-methyl-2-tridecanamine (CHEBI:137096, ΔMW = -28.1 Da, Δ estimated logP ≈ -1.0) can isolate the contribution of two methylene units to parallel artificial membrane permeability (PAMPA), Caco-2 monolayer flux, or tissue distribution coefficients, with all other structural features held constant [2] [3].

Chemical Derivatization via Primary Amine Conjugation Chemistry

Unlike tertiary amine analogs, the primary amine of 3-Benzyl-2-methylpentadecan-2-amine permits a wide range of covalent conjugation strategies—including amide bond formation with activated carboxylic acids, reductive amination with aldehydes, isothiocyanate coupling to form thioureas, and sulfonamide synthesis with sulfonyl chlorides [1]. This reactivity profile makes it a suitable scaffold for constructing compound libraries, fluorescent probes, or affinity chromatography ligands where the extended pentadecyl chain provides a hydrophobic anchor or spacer. The corresponding tertiary amine isomer (Piptamine) cannot participate in these reactions without prior N-demethylation [1].

Negative Control or Orthogonal Probe for Piptamine-Based Antibacterial Studies

Given that Piptamine has documented antibacterial activity (MIC 0.78–12.5 µg/mL against Gram-positive and Gram-negative species) , 3-Benzyl-2-methylpentadecan-2-amine can serve as a structurally matched negative control or orthogonal probe in mechanistic studies. A finding of differential activity between the two isomers would directly implicate the amine substitution pattern (primary vs. tertiary) as a determinant of antibacterial mechanism, aiding target deconvolution and resistance profiling .

Application
Selection Property
Validation Focus
SSAO/VAP-1 substrate screening
Primary amine architecture
Kinetic parameters (Km, Vmax) vs. chain length
Membrane partitioning studies
Pentadecyl chain lipophilicity
PAMPA or Caco-2 flux with paired homolog
Covalent conjugation chemistry
Free primary amine reactivity
Amide, thiourea, or sulfonamide formation
Antimicrobial mechanistic probe
Structurally matched negative control
Activity difference vs. Piptamine isomer
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